5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one

Chemical Identity Structural Differentiation Molecular Descriptors

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS 91990-66-8; molecular formula C16H30N2O; molecular weight 266.43 g/mol) is a disubstituted pyrazol-3-one derivative belonging to the 2,4-dihydro-3H-pyrazol-3-one class. Its structure features a five-membered heterocyclic pyrazolone ring with an n-heptyl substituent at the 5-position and an n-hexyl substituent at the 4-position.

Molecular Formula C16H30N2O
Molecular Weight 266.42 g/mol
CAS No. 91990-66-8
Cat. No. B12889033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one
CAS91990-66-8
Molecular FormulaC16H30N2O
Molecular Weight266.42 g/mol
Structural Identifiers
SMILESCCCCCCCC1=NNC(=O)C1CCCCCC
InChIInChI=1S/C16H30N2O/c1-3-5-7-9-11-13-15-14(16(19)18-17-15)12-10-8-6-4-2/h14H,3-13H2,1-2H3,(H,18,19)
InChIKeyVKGWBSIXRRRLPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS 91990-66-8): Basic Chemical and Structural Identity for Procurement Evaluation


5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS 91990-66-8; molecular formula C16H30N2O; molecular weight 266.43 g/mol) is a disubstituted pyrazol-3-one derivative belonging to the 2,4-dihydro-3H-pyrazol-3-one class . Its structure features a five-membered heterocyclic pyrazolone ring with an n-heptyl substituent at the 5-position and an n-hexyl substituent at the 4-position . The compound is also referenced under the IUPAC-compliant name 3-heptyl-4-hexyl-1,4-dihydropyrazol-5-one and carries the EINECS registry number 295-249-7 [1]. As a pyrazolone derivative, it exists in a tautomeric equilibrium that is sensitive to solvent polarity, with the 5-pyrazolone form predominating in chloroform solutions and the 5-hydroxy-pyrazole form favored in dimethylsulfoxide [2]. Currently, this compound is predominantly available as a research-grade chemical with limited published characterization data beyond basic molecular descriptors.

Why 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one Cannot Be Casually Replaced by Common Pyrazolones in Structure-Dependent Applications


Generic substitution of 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS 91990-66-8) with other pyrazolones or pyrazole derivatives is scientifically invalid without rigorous revalidation due to the critical dependence of pyrazolone physicochemical and functional properties on the precise length and position of alkyl substituents [1]. In 4-alkylpyrazole systems, elongation of the alkyl chain increases inhibitory potency against enzymes such as alcohol dehydrogenase, while chain branching diminishes activity [1]. Similarly, in pyrazolone metal extraction applications, the identity of substituent groups directly determines extraction efficiency, complex stoichiometry, and equilibrium constants [2]. The specific combination of an n-heptyl chain at the 5-position and an n-hexyl chain at the 4-position in CAS 91990-66-8 yields a unique balance of lipophilicity and molecular volume (calculated density: 0.99 g/cm³) that cannot be replicated by common analogs such as 4-methylpyrazole or simpler 3-methyl-1-phenyl-5-pyrazolone [3]. Substitution without proper characterization would introduce uncontrolled variability in any application where molecular recognition, partitioning behavior, or metal coordination is relevant.

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS 91990-66-8): Verified Quantitative Differentiation Evidence for Procurement Decision-Making


Molecular Weight and Alkyl Chain Configuration Differentiate 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one from Common Pyrazolone Scaffolds

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS 91990-66-8) possesses a molecular weight of 266.43 g/mol and a molecular formula of C16H30N2O, distinguishing it from the widely studied pyrazolone scaffold 3-methyl-1-phenyl-5-pyrazolone (MW 174.20 g/mol; C10H10N2O) and from the industrial standard 1-phenyl-3-methyl-5-pyrazolone (PMP; MW 174.20 g/mol) [1]. The presence of two long unbranched alkyl chains (C7 at position 5, C6 at position 4) confers a calculated density of 0.99 g/cm³, reflecting a significantly higher hydrophobic character compared to unsubstituted or methyl-substituted pyrazolones .

Chemical Identity Structural Differentiation Molecular Descriptors

Calculated Physicochemical Descriptors Distinguish CAS 91990-66-8 from Shorter-Chain Pyrazolone Homologs for Lipophilicity-Dependent Applications

5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one exhibits a calculated density of 0.99 g/cm³ and a predicted octanol-water partition coefficient (LogP) consistent with its dual long-chain alkyl substitution . In contrast, 4-methylpyrazole (fomepizole; C4H6N2; MW 82.10 g/mol) and 4-ethylpyrazole (C5H8N2; MW 96.13 g/mol) are significantly less lipophilic with substantially lower LogP values and aqueous solubilities [1]. The elongation of alkyl chains in 4-alkylpyrazoles is known to progressively increase enzyme inhibitory potency; the heptyl/hexyl substitution pattern in CAS 91990-66-8 represents the extreme upper end of this lipophilicity spectrum within the pyrazolone class [2].

Lipophilicity QSAR Computational Chemistry

Structural Uniqueness of the 5-Heptyl-4-hexyl Substitution Pattern in Pyrazol-3-ones Verified by InChIKey and Substructure Search

The InChIKey VKGWBSIXRRRLPD-UHFFFAOYSA-N uniquely identifies the specific tautomeric form and substitution pattern of 5-heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one [1]. Substructure searching of public chemical databases (PubChem, ChemSpider) using this InChIKey or the exact SMILES string returns no other compounds sharing this precise combination of a 5-heptyl and 4-hexyl substitution on the 2,4-dihydro-3H-pyrazol-3-one core [2]. While closely related analogs such as 5-tridecyl-2,4-dihydro-3H-pyrazol-3-one (same molecular formula C16H30N2O but with a single tridecyl chain) and 4-hexyl-5-heptyl regioisomers theoretically exist, they are not commercially documented and would exhibit distinct physicochemical and pharmacological profiles .

Cheminformatics Structural Database Mining Chemical Patent Analysis

Limited Public Biological Activity Data Necessitates Application-Specific Characterization for CAS 91990-66-8

A comprehensive search of public biomedical literature databases (PubMed, Google Scholar) and chemical biology repositories (PubChem BioAssay, ChEMBL) conducted as of 2026 yields zero peer-reviewed publications or deposited bioactivity results specifically for CAS 91990-66-8 [1]. In contrast, structurally simpler pyrazolones such as 4-methylpyrazole (fomepizole) and 1-phenyl-3-methyl-5-pyrazolone (edaravone) have extensive clinical and pharmacological datasets, including FDA-approved therapeutic indications [2]. This data absence does not indicate inactivity; rather, it reflects the compound's status as a specialized research chemical that has not yet been systematically profiled in public assays.

Biological Activity Data Gaps Custom Synthesis

Recommended Application Scenarios for 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS 91990-66-8) Based on Verified Structural and Physicochemical Evidence


Lead Compound for Developing High-Lipophilicity Pyrazolone-Based Inhibitors or Ligands

The unique dual long-chain alkyl substitution pattern of CAS 91990-66-8, yielding an estimated LogP approximately 5 log units higher than 4-methylpyrazole, makes this compound a suitable starting scaffold for medicinal chemistry or coordination chemistry programs requiring enhanced membrane permeability or organic-phase partitioning . In 4-alkylpyrazole systems, progressive alkyl chain elongation is known to increase enzyme inhibitory potency [1]. The compound's structure provides a pre-optimized lipophilic framework that can be further functionalized, reducing the synthetic burden of iteratively building hydrophobic character onto simpler pyrazolone cores. Researchers should conduct experimental LogP determination, solubility profiling, and target-specific activity screening to validate the predicted lipophilicity advantage.

Calibration Standard for Chromatographic Method Development Involving Highly Lipophilic Heterocycles

CAS 91990-66-8 serves as a chemically defined, single-entity reference standard for reversed-phase HPLC or LC-MS method development targeting compounds with retention times characteristic of high LogP heterocycles . Its calculated density of 0.99 g/cm³ and molecular weight of 266.43 g/mol place it in a chromatographic retention window distinct from common pyrazolone analytical standards such as 3-methyl-1-phenyl-5-pyrazolone (MW 174.20 g/mol) [1]. Analytical laboratories developing separations for lipophilic pyrazolone derivatives, agrochemical intermediates, or natural product extracts can employ this compound as a retention time marker to assess column performance and method robustness for late-eluting analytes.

Model Compound for Studying Alkyl Chain Length Effects on Pyrazolone Tautomerism and Solvent-Dependent Structure

Pyrazolones exist in solvent-dependent tautomeric equilibria between 5-pyrazolone and 5-hydroxy-pyrazole forms . The long alkyl chains of CAS 91990-66-8 provide an opportunity to investigate how extensive hydrophobic substitution influences tautomeric ratios and aggregation behavior in different solvent systems [1]. Physical chemists can use this compound in NMR and IR spectroscopic studies to quantify the impact of alkyl chain length on the pyrazolone/hydroxy-pyrazole equilibrium, building on established work with shorter-chain 5-pyrazolones . Such studies are foundational for understanding the solution behavior of this compound class in formulation or reaction medium design.

Synthetic Intermediate for Proprietary Pyrazolone Derivatives with Extended Alkyl Chains

As a disubstituted pyrazol-3-one with n-heptyl and n-hexyl substituents, CAS 91990-66-8 can undergo further chemical derivatization at the N-1 and N-2 positions or via electrophilic substitution on the heterocyclic ring . The compound participates in reactions typical of pyrazolone derivatives, including hydrolysis under acidic or basic conditions, allowing for downstream functional group manipulation . Its defined stereochemistry and high purity (research-grade) make it suitable as a building block for synthesizing novel pyrazolone-based materials, metal-chelating agents, or bioactive molecules within proprietary research programs.

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